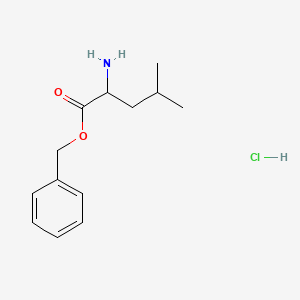

Benzyl 2-amino-4-methylpentanoate hydrochloride

Description

Benzyl 2-amino-4-methylpentanoate hydrochloride (CAS: 2462-35-3 for L-form; 68838-94-8 for D-form) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 257.756 g/mol . The compound features a benzyl ester group, which enhances lipophilicity and stability under acidic conditions, and a leucine backbone (2-amino-4-methylpentanoate). The hydrochloride salt improves solubility in polar solvents, facilitating its application in organic reactions.

Properties

IUPAC Name |

benzyl 2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYLOEGSAOVRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Amino Acid with Benzyl Alcohol in Presence of Hydrogen Chloride and Metal Chloride Catalyst

One of the most documented and industrially relevant methods for preparing amino acid benzyl ester hydrochlorides, including this compound, involves the direct esterification of the amino acid with benzyl alcohol under acidic conditions using hydrogen chloride gas and a metal chloride catalyst.

- Step 1: Amino acid is mixed with a suitable solvent and a metal chloride catalyst (e.g., ZnCl2) in a reaction vessel.

- Step 2: Hydrogen chloride gas is bubbled through the mixture at room temperature to form the amino acid hydrochloride salt, which protects the amino group.

- Step 3: Benzyl alcohol is added, and the reaction mixture is heated to reflux. Hydrogen chloride gas continues to be introduced.

- Step 4: The reaction proceeds with azeotropic removal of water to drive esterification forward.

- Step 5: After 2–4 hours of reflux, the hot reaction mixture is filtered to remove catalyst residues.

- Step 6: The filtrate is concentrated under reduced pressure, and the product is purified by recrystallization.

- High yield and purity of the benzyl ester hydrochloride.

- Simple post-reaction processing with catalyst recovery.

- Low environmental pollution due to solvent recycling and catalyst reuse.

| Parameter | Typical Range/Value |

|---|---|

| Molar ratio HCl: amino acid | 1:1 |

| Reaction temperature | Room temperature (HCl salt formation), reflux (esterification) |

| Reaction time | 0.5–1 hour (HCl salt formation), 2–4 hours (esterification) |

| Solvent | Suitable organic solvent capable of azeotropic water removal |

| Catalyst | Metal chloride (e.g., ZnCl2) |

This method has been patented and validated in industrial settings, emphasizing its scalability and efficiency.

Coupling Reaction Using Carbodiimide-Mediated Esterification

Another method involves the coupling of the amino acid with benzyl alcohol derivatives using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of additives like hydroxybenzotriazole (HOBt) and a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF).

- The amino acid is dissolved in anhydrous THF.

- HOBt is added to form an active ester intermediate.

- The benzyl alcohol derivative is adjusted to pH 9 with triethylamine and mixed with the amino acid solution.

- DCC is added at 0 °C to activate the carboxyl group.

- The reaction mixture is stirred at 0 °C for 2 hours, then at room temperature for 12 hours.

- Dicyclohexylurea precipitate is filtered off.

- The filtrate is washed with aqueous solutions (NaHCO3, KHSO4, NaCl) and dried.

- The product is purified by silica gel chromatography.

| Parameter | Value |

|---|---|

| Yield | Approximately 81% |

| Temperature | 0–20 °C |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Reaction time | 14 hours total |

| Atmosphere | Inert (e.g., nitrogen) |

This method allows for precise control of reaction conditions and is suitable for laboratory-scale synthesis with high purity requirements.

Alternative Methods and Notes

Hydrogen Chloride Gas Saturation in Organic Solvents: Saturation of amino acid suspensions in dry organic solvents (e.g., toluene) with dry hydrogen chloride gas at low temperatures (0 °C) can yield the hydrochloride salt of the amino acid ester, which can then be isolated by filtration.

Recrystallization and Purification: Post-synthesis purification often involves recrystallization from solvents such as ethanol or ethyl acetate to obtain the hydrochloride salt in crystalline form with defined melting points and purity.

Comparative Summary of Preparation Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Metal chloride catalyzed esterification | Metal chloride (e.g., ZnCl2) | Organic solvent | Room temp & reflux | High (>80%) | Industrial and lab scale | Simple, scalable, catalyst recyclable |

| Carbodiimide-mediated coupling | Dicyclohexylcarbodiimide (DCC), HOBt, triethylamine | Anhydrous THF | 0–20 °C | ~81 | Laboratory scale | High purity, longer reaction time |

| HCl gas saturation in organic solvent | Hydrogen chloride gas | Dry toluene | 0 °C | Moderate | Laboratory scale | Suitable for hydrochloride salt formation |

Research Findings and Analytical Data

- The esterification reaction proceeds efficiently under acidic conditions where the amino group is protected as the hydrochloride salt, minimizing side reactions.

- Azeotropic removal of water during reflux is critical to drive the esterification equilibrium toward product formation.

- The carbodiimide-mediated coupling provides a mild alternative that avoids strong acid conditions, useful for sensitive substrates.

- Purity and identity of the product are confirmed by standard analytical techniques such as NMR, HPLC, and melting point determination.

- Repeated recycling of mother liquors in the metal chloride catalyzed process enhances sustainability and reduces waste.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols and amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of organic fluorescent dyes and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which Benzyl 2-amino-4-methylpentanoate hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with receptors and proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Forms: L- vs. D-Leucine Benzyl Ester Hydrochloride

| Property | L-Leucine Benzyl Ester HCl (CAS 2462-35-3) | D-Leucine Benzyl Ester HCl (CAS 68838-94-8) |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ |

| Molecular Weight | 257.756 g/mol | 257.756 g/mol |

| Stereochemistry | (2S)-configuration | (2R)-configuration |

| Applications | Peptide synthesis (L-form is natural) | Specialty pharmaceuticals (chiral studies) |

Key Differences :

The enantiomers share identical physical properties but differ in biological activity. The L-form is preferred in peptide synthesis due to its natural occurrence in proteins, while the D-form is used in chiral resolution studies or niche pharmacological applications .

Ester Variants: Benzyl vs. Methyl Esters

| Property | Benzyl 2-amino-4-methylpentanoate HCl | Methyl 2-amino-4-methylpentanoate HCl (CAS 6322-53-8) |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ClNO₂ | C₉H₁₆O₃* (discrepancy: Cl missing in formula) |

| Ester Group | Benzyl | Methyl |

| Stability | Stable under acidic conditions | Less stable; methyl esters hydrolyze faster |

| Lipophilicity | High (benzyl group) | Moderate |

Key Differences: The benzyl ester enhances stability and lipophilicity, making it suitable for prolonged reactions. The methyl ester (CAS 6322-53-8) may be used in transient protection strategies but is less common due to hydrolysis susceptibility.

Structural Analogs: Substituted Benzylamines

Benzyl 4-aminobenzoate Hydrochloride (CAS 19008-43-6)

- Structure: Aromatic backbone (4-aminobenzoate) vs. aliphatic (4-methylpentanoate).

- Properties : Higher aromaticity reduces solubility in aqueous media compared to aliphatic analogs.

- Applications : Used in dye intermediates or UV-absorbing compounds, unlike leucine derivatives for peptide synthesis .

2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl (CAS 71786-67-9)

- Structure: Contains a ketone and hydroxyl group, unlike the ester and amino acid backbone.

- Reactivity : Susceptible to oxidation due to the hydroxyl group; requires stringent storage conditions .

Biological Activity

Benzyl 2-amino-4-methylpentanoate hydrochloride, particularly its (R)-enantiomer, has garnered attention for its biological activity, primarily due to its structural similarity to leucine, an essential amino acid. This compound plays a significant role in various biochemical processes, including protein synthesis and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure : The compound is characterized by a benzyl group attached to a 2-amino-4-methylpentanoate backbone. This structure allows it to mimic leucine, facilitating its interaction with biological systems.

Mechanism of Action :

- Enzyme Interactions : this compound acts as both an inhibitor and an activator of various enzymes involved in amino acid metabolism. Its ability to form stable complexes with proteins enhances its modulatory effects on enzymatic activity.

- Receptor Binding : The compound is also known to interact with specific receptors that regulate metabolic pathways. These interactions can influence neurotransmitter synthesis and other critical cellular processes.

Biological Applications

This compound is utilized in various scientific fields:

- Biochemistry : It serves as a substrate in enzyme assays, particularly those studying amino acid metabolism.

- Pharmacology : The compound is investigated for its potential therapeutic applications in neurological disorders and metabolic diseases due to its influence on neurotransmitter pathways.

- Synthetic Chemistry : It is employed as a chiral building block in the synthesis of complex organic molecules, enhancing the development of new pharmaceuticals.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Acts on enzymes related to amino acid metabolism | , |

| Receptor Interaction | Modulates receptor activity influencing metabolism | |

| Therapeutic Potential | Investigated for use in neurological disorders |

Case Study: Enzyme Interaction Analysis

In a study focusing on the compound's interaction with glutamate carboxypeptidase II (GCPII), researchers observed that analogs of this compound exhibited varying degrees of inhibitory activity. For instance, modifications to the structure significantly affected potency, with certain derivatives showing IC50 values as low as 0.50 nM against GCPII . This finding underscores the importance of structural configuration in determining biological activity.

Comparative Analysis

This compound shares structural similarities with other amino acid derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-amino-4-methylpentanoate | Leucine derivative | Enzyme modulation |

| N-Acetyl-L-leucine | Acetylated leucine derivative | Protein synthesis enhancement |

| L-Leucine | Natural amino acid | Essential for protein synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.